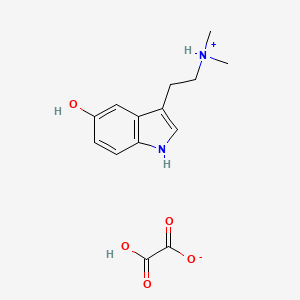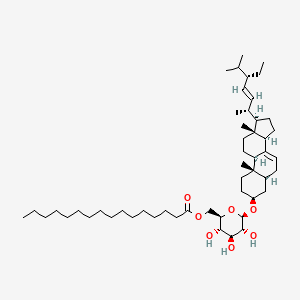![molecular formula C46H61F6N6Sb B13419360 antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride CAS No. 4263-38-1](/img/structure/B13419360.png)
antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is a complex organometallic compound It features a central antimony ion in the +5 oxidation state, coordinated with a large organic cation and hexafluoride anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride typically involves the reaction of antimony pentafluoride with a pre-synthesized organic cation The organic cation is prepared through a series of steps involving the condensation of diethylamine with various aromatic aldehydes and amines under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the organic cation followed by its reaction with antimony pentafluoride. The process would require stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using reducing agents such as sodium borohydride.
Substitution: The organic cation can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, cyanides, or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state antimony species, while reduction may produce lower oxidation state species. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with cellular components, leading to the disruption of cellular processes. Its unique structure allows it to bind to specific molecular targets, influencing biochemical pathways and leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Antimony(5+);[4-(diethylamino)phenyl]azanium;hexafluoride
- Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]azanium;hexafluoride
Uniqueness
Antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride is unique due to its complex structure, which includes multiple diethylamino groups and a large organic cation. This structure imparts unique electronic and steric properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
4263-38-1 |
|---|---|
Formule moléculaire |
C46H61F6N6Sb |
Poids moléculaire |
933.8 g/mol |
Nom IUPAC |
antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride |
InChI |
InChI=1S/C46H61N6.6FH.Sb/c1-9-47(10-2)37-17-25-41(26-18-37)51(42-27-19-38(20-28-42)48(11-3)12-4)45-33-35-46(36-34-45)52(43-29-21-39(22-30-43)49(13-5)14-6)44-31-23-40(24-32-44)50(15-7)16-8;;;;;;;/h17-37H,9-16H2,1-8H3;6*1H;/q+1;;;;;;;+5/p-6 |
Clé InChI |
FOCCWWPFAGNQKK-UHFFFAOYSA-H |
SMILES canonique |
CCN(CC)C1C=CC(=[N+](C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CC)CC)C5=CC=C(C=C5)N(CC)CC)C=C1.[F-].[F-].[F-].[F-].[F-].[F-].[Sb+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




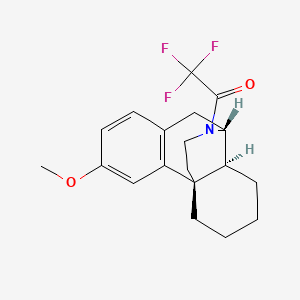
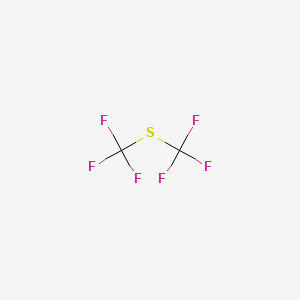
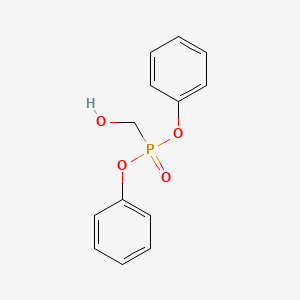
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
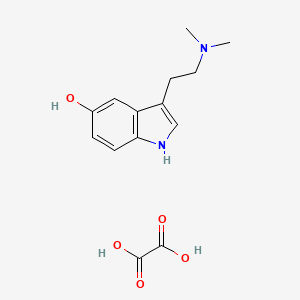
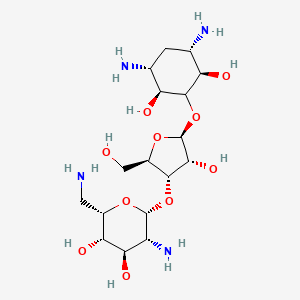
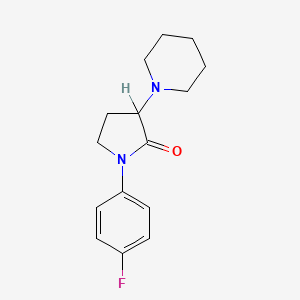
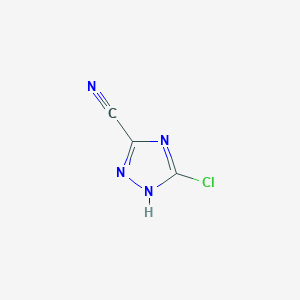
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
